molecular formula C13H14N2S B7557353 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline

2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline

Cat. No.: B7557353
M. Wt: 230.33 g/mol
InChI Key: BACLVKZJTFSXJJ-UHFFFAOYSA-N
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Description

2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline is an organic compound with the molecular formula C13H14N2S It is characterized by the presence of a methylsulfanyl group attached to an aniline ring, which is further connected to a pyridin-3-ylmethyl group

Properties

IUPAC Name

2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c1-16-13-7-3-2-6-12(13)15-10-11-5-4-8-14-9-11/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACLVKZJTFSXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the aniline ring.

Scientific Research Applications

2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(methylsulfanyl)-N-(pyridin-2-ylmethyl)aniline
  • 2-chloro-4,6-bis-N-[2-methylsulfanyl-N-(pyridin-2-ylmethyl)aniline]-1,3,5-triazine
  • 2,4,6-tris-N-[N-2-(methylsulfanyl)-N-(pyridin-2-ylmethyl)ethanamine]-1,3,5-triazine

Uniqueness

2-methylsulfanyl-N-(pyridin-3-ylmethyl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials or pharmaceuticals .

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